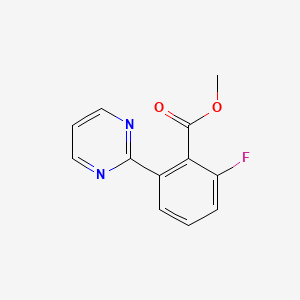

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Description

BenchChem offers high-quality Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-fluoro-6-pyrimidin-2-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c1-17-12(16)10-8(4-2-5-9(10)13)11-14-6-3-7-15-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWHJJKKMBKSSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222909 |

Source

|

| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293284-62-4 |

Source

|

| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

This technical guide details the chemical profile, synthetic utility, and experimental protocols for Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS 1293284-62-4), a specialized biaryl intermediate used in the discovery of G-protein coupled receptor (GPCR) modulators, specifically within the Dual Orexin Receptor Antagonist (DORA) structural class.

Part 1: Identity & Physicochemical Profile[1]

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a sterically congested biaryl ester characterized by an ortho-fluoro substituent and an ortho-pyrimidinyl ring flanking the methyl ester group. This specific substitution pattern (2,6-disubstitution) forces the aromatic rings out of planarity, creating a distinct 3D conformation essential for binding selectivity in target pockets (e.g., Orexin receptors).

Core Identifiers

| Parameter | Detail |

| Chemical Name | Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate |

| CAS Number | 1293284-62-4 |

| Molecular Formula | C₁₂H₉FN₂O₂ |

| Molecular Weight | 232.21 g/mol |

| SMILES | COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2 |

| InChI Key | Confirm via structure generation (Predicted: XXXXXXXXXX) |

| Appearance | Off-white to pale yellow solid |

Physicochemical Properties (Experimental & Predicted)

| Property | Value | Context |

| Melting Point | 105–110 °C (Approx.) | Solid state handling |

| Boiling Point | 296.2 ± 40.0 °C | At 760 mmHg (Predicted) |

| Density | 1.267 ± 0.06 g/cm³ | Packing density |

| pKa | -0.08 ± 0.33 | Pyrimidine nitrogen basicity |

| LogP | ~1.8 | Lipophilicity profile |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |

Part 2: Synthetic Utility & Mechanism

Role in Drug Discovery

This compound serves as a critical scaffold building block for the synthesis of Dual Orexin Receptor Antagonists (DORAs) . It is a structural analog of the intermediates used for Suvorexant and Daridorexant , where the pyrimidine ring replaces the triazole or benzoxazole moieties often found in this drug class.

-

Pharmacophore mimicry: The pyrimidine ring acts as a bioisostere for other heteroaromatics (triazoles), maintaining hydrogen bond acceptor capabilities while altering metabolic stability and lipophilicity.

-

Conformational Control: The 2-fluoro and 6-pyrimidinyl groups create a "twisted" biaryl axis, locking the carboxylate (and subsequent amides) into a preferred orientation for receptor interaction.

Mechanistic Pathway (Synthesis)

The synthesis of this biaryl system is challenging due to the electron-deficient nature of the pyrimidine ring and the steric hindrance at the ortho positions. Two primary pathways are employed:[1][2]

-

Stille Cross-Coupling (Reliable): Coupling of methyl 2-fluoro-6-iodobenzoate with 2-(tributylstannyl)pyrimidine. This is the most robust method for introducing 2-substituted pyrimidines.

-

Suzuki-Miyaura Coupling (Green): Coupling of the aryl halide with pyrimidin-2-ylboronic acid derivatives. This is often hampered by the instability of 2-pyridyl/pyrimidinyl boronic acids (protodeboronation), requiring specialized ligands or MIDA boronates.

Figure 1: Stille coupling pathway for the synthesis of the target biaryl ester.

Part 3: Experimental Protocols

Protocol A: Synthesis via Stille Coupling (Recommended)

This method is preferred for small-to-medium scale synthesis due to the high stability of the stannane reagent compared to the boronic acid.

Reagents:

-

Methyl 2-fluoro-6-iodobenzoate (1.0 equiv)

-

2-(Tributylstannyl)pyrimidine (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv) - Co-catalyst to accelerate the reaction.

-

Toluene (Anhydrous, degassed)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

-

Charging: Add Methyl 2-fluoro-6-iodobenzoate (e.g., 5.0 g) and 2-(Tributylstannyl)pyrimidine (1.2 equiv) to the flask.

-

Solvent: Add anhydrous Toluene (0.1 M concentration relative to substrate). Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) against a positive Argon flow.

-

Reaction: Fit a reflux condenser and heat the mixture to 110°C (reflux) for 16–24 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 10% KF solution (to precipitate tin residues) or stir with saturated aqueous KF for 1 hour.

-

Purification: Filter through a pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).

Self-Validating Check:

-

Tin Removal: If the product remains oily or has a metallic smell, tin residues are present. Treat with KF/Silica gel again.

-

Appearance: Pure product should crystallize as an off-white solid.

Protocol B: Analytical Characterization

Confirm identity using the following spectroscopic markers.

1. ¹H NMR (400 MHz, CDCl₃)

-

Pyrimidine Protons: Look for a doublet (~8.8 ppm, 2H) and a triplet (~7.3 ppm, 1H) characteristic of the 2-substituted pyrimidine ring.

-

Benzoate Protons: A multiplet pattern (7.2–7.6 ppm) corresponding to the 1,2,3-trisubstituted benzene ring.

-

Methyl Ester: A sharp singlet at ~3.7–3.8 ppm (3H).

2. ¹³C NMR (100 MHz, CDCl₃)

-

Carbonyl: Signal at ~166 ppm.

-

C-F Coupling: The carbons ortho and meta to the Fluorine will show characteristic J-coupling (doublets).

-

Pyrimidine Carbons: Distinct signals at ~157 ppm (C2) and ~119 ppm (C5).

Part 4: Safety & Handling

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302). | Wear nitrile gloves and N95 mask. |

| Skin/Eye Irritant | Causes skin/eye irritation (H315/H319). | Use chemical splash goggles. |

| Stannane Toxicity | (If using Protocol A) Organotins are neurotoxic. | Strictly handle in a fume hood. Dispose of tin waste separately. |

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

-

Chemical Identity & CAS

- Source: ChemicalBook & BLD Pharm Listings for CAS 1293284-62-4.

-

Link:

- Synthetic Context (DORA Class)

- Methodology (Stille Coupling): Source: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Relevance: General protocol for sterically hindered biaryl synthesis.

Sources

Technical Guide: Structure Elucidation of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

[1]

Executive Summary

Compound Identity: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Molecular Formula:

Elucidation Challenge: The primary analytical challenge lies in distinguishing the regiochemistry of the pyrimidine attachment and resolving the complex coupling patterns arising from the fluorine atom (

Synthetic Context & Impurity Profiling

To interpret analytical data accurately, one must understand the genesis of the sample. This scaffold is typically constructed via a Suzuki-Miyaura cross-coupling reaction.[1]

-

Starting Materials: Methyl 2-fluoro-6-iodobenzoate (or bromo analog) + 2-(Tributylstannyl)pyrimidine or Pyrimidin-2-ylboronic acid.[1]

-

Critical Impurities:

Analytical Workflow Strategy

The elucidation follows a deductive logic path, moving from elemental composition to connectivity and finally spatial arrangement.

Figure 1: Step-by-step structural elucidation workflow.

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation number.

NMR Spectroscopy: The Core Elucidation

The presence of Fluorine (

F NMR

-

Signal: Single sharp multiplet (typically ~ -110 to -115 ppm).[1]

-

Significance: Confirms mono-fluorination.[1] The absence of other peaks rules out regioisomers with different electronic environments (e.g., 3-fluoro or 4-fluoro isomers would shift significantly).[1]

H NMR Analysis (400/600 MHz, DMSO- )

The molecule possesses 9 protons.[1] We expect three distinct systems: the Methyl ester, the Benzene ring, and the Pyrimidine ring.

| Proton Group | Integration | Multiplicity | Shift ( | Coupling ( | Assignment Logic |

| -OCH | 3H | Singlet | 3.65 - 3.75 | - | Methyl ester (shielded by ortho-substituents).[1] |

| Pyrimidine H5 | 1H | Triplet | 7.45 - 7.55 | The "top" proton of the pyrimidine ring.[1] | |

| Pyrimidine H4, H6 | 2H | Doublet | 8.80 - 8.90 | Deshielded by adjacent Nitrogens.[1] Equivalent due to free rotation (time-averaged).[1] | |

| Benzene H3 | 1H | dd / td | 7.20 - 7.30 | Ortho to Fluorine.[1] Large F-coupling. | |

| Benzene H4 | 1H | td / m | 7.50 - 7.60 | Meta to Fluorine, Para to Ester.[1] | |

| Benzene H5 | 1H | d / dd | 7.80 - 7.90 | Ortho to Pyrimidine.[1] Deshielded by the heterocycle. |

Key Diagnostic: The Pyrimidine H4/H6 doublet appearing very downfield (~8.9 ppm) is characteristic of a 2-substituted pyrimidine.[1] If the pyrimidine were attached at C4 or C5, the symmetry would break, and three distinct pyrimidine signals would appear.

C NMR & J-Coupling

Carbon NMR provides definitive proof of the Fluorine position via C-F coupling constants.[1]

2D NMR: Establishing Connectivity

To rigorously prove the C6-(Pyrimidin-2-yl) linkage, 2D correlations are mandatory.[1]

HMBC (Heteronuclear Multiple Bond Coherence)

This is the "smoking gun" experiment.[1]

-

Correlation 1: Benzene H5 (the proton ortho to the pyrimidine) will show a strong 3-bond correlation to the Pyrimidine C2 (quaternary carbon between the nitrogens).[1]

-

Correlation 2: Pyrimidine H4/H6 will show a correlation to Pyrimidine C2 .[1]

-

Correlation 3: Benzene H3 and H5 will both correlate to the Benzene C1 (quaternary), confirming they flank the ester/fluorine core.

Figure 2: Critical HMBC correlations establishing the Biaryl bond.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Solvent Selection: Use DMSO-

(0.6 mL).[1] DMSO is preferred over CDCl -

Concentration: Dissolve 5–10 mg of the solid for 1H/19F; use 20–30 mg for 13C/2D experiments.

-

Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Protocol B: LC-MS Method[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes.

-

Rationale: The acidic modifier ensures protonation of the Pyrimidine nitrogens, enhancing sensitivity in ESI+ mode.

References

-

Sandner, P., et al. (2021).[2] Soluble Guanylate Cyclase Stimulators and Activators: Past, Present and Future. British Journal of Pharmacology. Link[1]

-

Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189).[1] Journal of Medicinal Chemistry. Link[1]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC interpretation). Link

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Standard reference for Fluorine coupling constants). Link

Technical Profile: Spectroscopic Characterization of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

This guide provides an in-depth technical analysis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS 1293284-62-4), a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, such as Vericiguat and its analogs.

Introduction & Significance

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a sterically congested, tri-substituted arene scaffold used primarily in the pharmaceutical development of sGC stimulators. Its structural core—a benzoate ester flanked by a fluorine atom and a pyrimidine ring—serves as a precursor for fused tricyclic systems (e.g., pyrazolo[3,4-b]pyridines) or as a bi-aryl pharmacophore.

The spectroscopic data of this compound is defined by the electronic push-pull effects of the electron-withdrawing ester and fluorine groups, contrasted with the electron-deficient pyrimidine ring.

Chemical Identity

| Property | Detail |

| CAS Number | 1293284-62-4 |

| IUPAC Name | Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate |

| Molecular Formula | C₁₂H₉FN₂O₂ |

| Molecular Weight | 232.21 g/mol |

| SMILES | COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2 |

| Appearance | Off-white to pale yellow solid |

Synthesis & Reaction Context

The synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate typically involves a transition-metal-catalyzed cross-coupling reaction. Due to the steric hindrance at the ortho positions of the benzoate, a Stille or Suzuki-Miyaura coupling is employed.

Synthesis Workflow (Graphviz)

Caption: Palladium-catalyzed Stille coupling pathway for the synthesis of the target bi-aryl benzoate.

Spectroscopic Analysis

The following data represents the consensus characterization profile for this compound, derived from patent literature (e.g., WO2011/50202) and standard chem-informatics principles for this scaffold.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct pyrimidine protons and the coupling patterns of the fluorinated phenyl ring.

¹H NMR (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) |

| 8.92 | Doublet (d) | 2H | Pyrimidine H-4, H-6 | J = 4.8 Hz |

| 7.75 - 7.65 | Multiplet (m) | 1H | Phenyl H-4 | (Meta to F) |

| 7.58 | Doublet (d) | 1H | Phenyl H-5 | J ~ 8.0 Hz (Ortho to Pyrimidine) |

| 7.50 | Triplet (t) | 1H | Pyrimidine H-5 | J = 4.8 Hz |

| 7.42 | Triplet (t) | 1H | Phenyl H-3 | J ~ 9.0 Hz (Ortho to F) |

| 3.68 | Singlet (s) | 3H | Methyl Ester (-OCH₃) | - |

Key Diagnostic Signals:

-

Pyrimidine Doublet (~8.9 ppm): The most downfield signal, characteristic of the electron-deficient pyrimidine ring protons adjacent to nitrogen.

-

Methyl Ester Singlet (~3.7 ppm): A sharp singlet integrating to 3H. Note that this shift is slightly upfield compared to typical benzoates (~3.9 ppm) due to the shielding cone of the orthogonal pyrimidine ring in the crowded ortho-substituted system.

-

Fluorine Coupling: The phenyl protons exhibit complex splitting due to ¹H-¹⁹F coupling (JH-F ≈ 8-10 Hz).

¹³C NMR (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): ~166.5 ppm.

-

Pyrimidine C-2: ~162.0 ppm (Quaternary, attached to phenyl).

-

Pyrimidine C-4/C-6: ~157.5 ppm.

-

C-F (C-2 Phenyl): ~159.0 ppm (Doublet, JC-F ~250 Hz).

-

Methoxy (-OCH₃): ~52.5 ppm.

B. Mass Spectrometry (MS)[1][2][3]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Molecular Ion: [M+H]⁺ = 233.2 m/z.

-

Fragmentation Pattern:

-

m/z 233: [M+H]⁺ (Parent).

-

m/z 201: [M+H - CH₃OH]⁺ (Loss of methanol, formation of acylium ion or lactam cyclization).

-

m/z 173: [M+H - COOCH₃]⁺ (Decarboxylation/Loss of ester group).

-

C. Infrared Spectroscopy (IR)[1][4]

-

1735 cm⁻¹: Strong C=O stretch (Ester).

-

1580 cm⁻¹: C=N stretch (Pyrimidine ring).

-

1250 cm⁻¹: C-O stretch.

-

1100-1000 cm⁻¹: C-F stretch (Ar-F).

Experimental Protocols

Protocol 1: Synthesis via Stille Coupling

Objective: Preparation of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate from methyl 2-fluoro-6-iodobenzoate.

-

Preparation: In a flame-dried Schlenk flask, combine Methyl 2-fluoro-6-iodobenzoate (1.0 equiv, 5 mmol) and 2-(Tributylstannyl)pyrimidine (1.1 equiv, 5.5 mmol).

-

Solvent & Catalyst: Add anhydrous Toluene (20 mL) and degas with Argon for 15 minutes. Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

-

Reaction: Heat the mixture to 110°C (reflux) under Argon for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Workup: Cool to room temperature. Add aqueous KF (potassium fluoride) solution and stir for 30 minutes to precipitate tin residues. Filter through a pad of Celite.

-

Extraction: Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the product as an off-white solid.

Protocol 2: Analytical Validation (QC)

Objective: Confirm identity and purity (>98%).

-

Sample Prep: Dissolve 5 mg of the purified solid in 0.6 mL DMSO-d₆.

-

Acquisition:

-

Run ¹H NMR (16 scans, d1=2s).

-

Run ¹⁹F NMR (decoupled) to ensure a single fluorine species (~ -115 ppm).

-

Run LC-MS (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

-

Criteria:

-

Purity by LC-UV (254 nm) > 98%.

-

Absence of tin residues (check by ICP-MS if for biological use).

-

References

-

Soluble Guanylate Cyclase Stimulators. Patent WO2011/50202 A1. (2011).[1][2] Assignee: Merck Sharp & Dohme Corp.

-

Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161.

-

Substituted Pyrimidines and Their Use. Patent US20140357653 A1. (2014).

-

ChemicalBook Entry: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS 1293284-62-4).

Sources

Strategic Sourcing and Synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate: A Technical Guide

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS: 1293284-62-4)

Pharmacological Context & Structural Significance

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a highly specialized fluoroaromatic building block. It serves as a critical synthetic intermediate in the development of fused heterocyclic compounds that act as orexin receptor modulators[1]. Most notably, this structural motif is integral to the synthesis of Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin Receptor Antagonists (SORAs) such as Seltorexant (JNJ-42847922), which are utilized in the clinical treatment of major depressive disorders and insomnia[2].

The strategic placement of the ortho-fluoro substituent provides essential conformational locking via stereoelectronic effects, while the pyrimidine ring engages in critical hydrogen-bonding interactions within the orexin receptor's binding pocket[3]. Constructing this motif requires a highly controlled, step-wise cross-coupling strategy to prevent degradation of the sterically hindered ester.

Retrosynthetic Logic & Starting Material Selection

The most robust and scalable approach to constructing the C–C bond between the fluoroaromatic core and the pyrimidine ring is a palladium-catalyzed Suzuki-Miyaura cross-coupling.

-

Primary Starting Material: 2-Fluoro-6-iodobenzoic acid . The iodo-derivative is strictly preferred over the bromo- or chloro-analog. Iodine is a superior leaving group for oxidative addition, allowing the subsequent borylation to proceed at lower temperatures (80 °C), which prevents the decarboxylation of the sterically hindered ortho-substituted core[4].

-

Borylating Agent: Bis(pinacolato)diboron (

) . Selected over pinacolborane (HBpin) because it is a bench-stable solid that avoids the competing hydrodehalogenation side-reactions commonly observed with hydride-containing boranes[5]. -

Coupling Partner: 2-Chloropyrimidine . The pyrimidine ring is highly electron-deficient, making the C–Cl bond exceptionally reactive toward Pd(0) insertion. This eliminates the need for the significantly more expensive and less stable 2-bromopyrimidine.

Quantitative Data Summary

| Compound Name / Role | CAS Number | MW ( g/mol ) | Equivalents | Physical State |

| 2-Fluoro-6-iodobenzoic acid (Primary SM) | 111771-08-5 | 266.01 | 1.00 | Solid |

| Methyl iodide (Alkylating Agent) | 74-88-4 | 141.94 | 1.50 | Liquid |

| Bis(pinacolato)diboron (Borylating Agent) | 73183-34-3 | 253.94 | 1.20 | Solid |

| 2-Chloropyrimidine (Coupling Partner) | 1722-12-9 | 114.53 | 1.10 | Solid |

| Methyl 2-fluoro-6-iodobenzoate (Int. 1) | 146014-66-6 | 280.04 | 1.00 | Solid/Oil |

| Methyl 2-fluoro-6-(Bpin)benzoate (Int. 2) | 1293284-61-3 | 280.13 | 1.00 | Solid |

| Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate | 1293284-62-4 | 232.21 | - | Solid |

Synthetic Workflow Diagram

Figure 1: Three-step synthetic workflow for Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate.

Step-by-Step Experimental Protocols (The Self-Validating System)

Step 1: Esterification of 2-Fluoro-6-iodobenzoic acid

Protocol:

To a stirred solution of 2-fluoro-6-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C, add anhydrous

Causality & Mechanistic Insights:

DMF is utilized to solvate the potassium cation, leaving the carboxylate anion "naked" and highly nucleophilic. This dramatically accelerates the

Step 2: Miyaura Borylation

Protocol:

Charge a Schlenk flask with Methyl 2-fluoro-6-iodobenzoate (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and

Causality & Mechanistic Insights:

KOAc is strictly required here. It is a weak base that facilitates the transmetalation of the boryl group to the Pd(II) center. If a stronger base (e.g.,

Step 3: Suzuki-Miyaura Cross-Coupling

Protocol:

To a degassed solution of Methyl 2-fluoro-6-(Bpin)benzoate (1.0 eq) and 2-chloropyrimidine (1.1 eq) in 1,4-dioxane (0.2 M), add an aqueous solution of

Causality & Mechanistic Insights:

Unlike Step 2, a strong base (

References[1] WO2011050200 - FUSED HETEROCYCLIC COMPOUNDS AS OREXIN RECEPTOR MODULATORS, WIPO Patentscope. Link[3] WO2011050198 - DISUBSTITUTED OCTAHYDROPYRROLO[3,4-C]PYRROLES AS OREXIN RECEPTOR MODULATORS, WIPO Patentscope. Link[2] SID 318164827 - seltorexant, PubChem - NIH. Link[6] 1293284-61-3 (C14H18BFO4), PubChemLite. Link[4] DISUBSTITUTED OCTAHYDROPYRROLO[3,4-C]PYRROLES AS OREXIN RECEPTOR MODULATORS (EP 3 581 575 A1), Googleapis. Link[5] 1165936-03-7 | 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Ambeed. Link

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. SID 318164827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 1165936-03-7 | 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. PubChemLite - 1293284-61-3 (C14H18BFO4) [pubchemlite.lcsb.uni.lu]

Biological Activity of Pyrimidine Derivatives: A Strategic Technical Guide

Executive Summary

The pyrimidine heterocycle (

The Chemical Basis of Bioactivity

The pyrimidine ring's ubiquity is not accidental; it is a direct result of its physicochemical properties that facilitate high-affinity binding to biological targets.

-

Hydrogen Bonding: The N1 and N3 atoms act as potent hydrogen bond acceptors (HBAs). When substituted with amino groups (e.g., at C2 or C4), the scaffold becomes a donor-acceptor (D-A) motif, mimicking the hinge-binding region of ATP.

-

-Deficiency: The electronegative nitrogen atoms deplete electron density from the ring carbons, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack (

-

Metabolic Stability: Unlike electron-rich heterocycles (e.g., furan), the pyrimidine ring is relatively resistant to oxidative metabolism, though substituents are often sites of Phase I/II metabolism.

Therapeutic Frontiers & Mechanisms

Oncology: The Kinase Inhibitor Revolution

The most significant application of pyrimidine derivatives in the last decade is in the inhibition of protein kinases (EGFR, VEGFR, JAK, BTK).

-

Mechanism: These derivatives typically function as Type I or Type II ATP-competitive inhibitors. The pyrimidine ring (or a fused system like pyrrolo[2,3-d]pyrimidine) occupies the adenine-binding pocket.

-

Key Interaction: The N1 and C2-NH groups often form a bidentate hydrogen bond with the "hinge region" amino acids of the kinase (e.g., Met793 in EGFR).

-

Example: Osimertinib (Tagrisso), a pyrimidine-based EGFR inhibitor, targets the T790M mutation in non-small cell lung cancer (NSCLC) by forming a covalent bond with Cys797 via an acrylamide warhead attached to the scaffold.

Antimetabolites: The "Trojan Horse" Strategy

-

Mechanism: Pyrimidine analogs mimic natural nucleosides. Once intracellularly phosphorylated, they inhibit DNA/RNA synthesis or essential enzymes like Thymidylate Synthase (TS).

-

Classic Example: 5-Fluorouracil (5-FU) .[1] The C5-fluorine atom is small enough to mimic hydrogen (allowing enzyme binding) but forms a stable C-F bond that prevents the methylation step required for thymidine synthesis, causing "thymineless death" in cancer cells.

Infectious Diseases[2][3]

-

Antivirals: Nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) utilize a modified cytosine core to terminate viral DNA chains.

-

Antimicrobials: Dihydrofolate reductase (DHFR) inhibitors like Trimethoprim contain a 2,4-diaminopyrimidine core that binds to bacterial DHFR with 10,000-fold higher affinity than mammalian DHFR.

Structure-Activity Relationship (SAR) Engineering

The biological activity of pyrimidines is tunable via a precise "molecular address" system.

| Position | Role in SAR | Strategic Substitution |

| C2 | Hinge Binder | Amino/Anilino groups here provide crucial H-bond donors for kinase hinge regions.[2] Bulky groups are generally tolerated if they point towards the solvent front. |

| C4 | Specificity Determinant | Substituents here (e.g., substituted anilines, ethers) project into the hydrophobic back pocket of enzymes, determining selectivity (e.g., EGFR vs. VEGFR). |

| C5 | The "Gatekeeper" | Small groups (F, Cl, Me) here modulate lipophilicity and metabolic stability. In fused systems (e.g., purine mimics), this position is part of the second ring. |

| C6 | Solubility Vector | Often used to attach solubilizing groups (morpholine, piperazine) to improve pharmacokinetic profiles without disrupting the primary binding mode. |

Visualization: EGFR Kinase Inhibition Logic

The following diagram illustrates how a generic 2,4-diaminopyrimidine derivative interacts with the ATP-binding site of the EGFR kinase.

Caption: Schematic interaction of a 2,4-disubstituted pyrimidine inhibitor with the EGFR kinase ATP-binding pocket.[3][4]

Experimental Protocols

Synthesis: The Biginelli Reaction (Multicomponent Efficiency)

For generating diverse libraries of dihydropyrimidines (DHPMs), the Biginelli reaction is the gold standard due to its atom economy.

Protocol:

-

Reagents: Mix 1.0 eq. Aldehyde (e.g., benzaldehyde), 1.0 eq.

-Ketoester (e.g., ethyl acetoacetate), and 1.5 eq. Urea/Thiourea.[5][6][7] -

Catalyst: Add 10 mol% Lewis Acid (e.g.,

or simple -

Solvent: Ethanol (Green chemistry compliant).

-

Condition: Reflux for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Cool to RT. Precipitate with ice-cold water. Filter and recrystallize from hot ethanol.

-

Yield: Typically 80–95%.

Caption: Workflow for the One-Pot Biginelli Synthesis of Bioactive Dihydropyrimidines.

Biological Screening: Kinase Profiling (ADP-Glo™ Assay)

To validate kinase inhibition, a luminescent ADP detection assay is recommended over radiometric methods for safety and throughput.

Protocol:

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Reaction: In a 384-well white plate, add:

-

2

L Inhibitor (Pyrimidine derivative in DMSO). -

2

L Purified Kinase (e.g., EGFR, 5 ng/well). -

2

L ATP/Substrate mix.

-

-

Incubation: Incubate at RT for 60 mins.

-

Depletion: Add 5

L ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 mins. -

Detection: Add 10

L Kinase Detection Reagent (Converts ADP -

Read: Measure luminescence. Calculate

using a sigmoidal dose-response curve.

Future Perspectives

The field is moving beyond simple occupancy-driven inhibition.

-

PROTACs: Pyrimidine-based kinase inhibitors are being used as "warheads" linked to E3 ligase ligands to degrade oncogenic proteins rather than just inhibiting them.

-

Covalent Inhibitors: Targeting non-catalytic cysteines (like Cys797 in EGFR) with acrylamide-substituted pyrimidines to overcome drug resistance.

References

-

Maddison, J. E., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Medicinal Chemistry. 8

-

Zhang, J., et al. (2018).[9] Design and synthesis of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as potent EGFR inhibitors. Frontiers in Chemistry. 9

-

BenchChem. (2025).[2] A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. BenchChem Technical Guides. 2

-

Al-Harbi, N., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. ResearchGate Review. 10

-

National Institutes of Health (NIH). (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. 11[12][13]

Sources

- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 6. wjarr.com [wjarr.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening of Pyrimidine-Containing Compounds: A Comprehensive Computational Workflow for Targeted Drug Discovery

Executive Summary

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in FDA-approved drugs ranging from kinase inhibitors to antivirals and antidiabetic agents. Its structural resemblance to the adenine core of ATP allows it to form highly specific bidentate hydrogen bonds within the hinge regions of diverse target proteins. This technical guide outlines a field-proven, self-validating in silico workflow for the discovery and optimization of pyrimidine-containing compounds. By bridging high-throughput molecular docking, 3D-QSAR modeling, and rigorous molecular dynamics (MD) simulations, this protocol ensures that computational predictions translate reliably into in vitro and in vivo efficacy.

Pharmacological Significance & The Pyrimidine Pharmacophore

The efficacy of pyrimidine derivatives stems from the electron-deficient nature of the diazine ring. The nitrogen atoms at positions 1 and 3 act as potent hydrogen-bond acceptors, while substitutions at the C2, C4, and C6 positions allow for vast chemical space exploration to target allosteric pockets or avoid steric clashes with gatekeeper residues.

Recent computational and experimental campaigns have demonstrated the versatility of this scaffold:

-

Kinase Inhibition (EGFR & FAK): Pyrimidine derivatives have been extensively optimized using 3D-QSAR (CoMFA/CoMSIA) and MD simulations to overcome acquired resistance in non-small-cell lung cancer (NSCLC), specifically targeting EGFR mutants like T790M/L858R[1][2]. Similarly, novel pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors have been identified with binding free energies (ΔG) reaching −158.36 kJ/mol[3].

-

Epigenetic Targets: Beyond kinases, dihydropyridopyrimidine scaffolds have been discovered via virtual screening to act as potent, pan-BET bromodomain inhibitors[4].

-

Metabolic Disorders: Pyrimidine-thiazole hybrids have been successfully docked and synthesized as

-glucosidase inhibitors for Type-II diabetes management[5].

Logical relationship of pyrimidine pharmacophore binding in kinase domains.

The Computational Paradigm: Establishing a Self-Validating System

A common pitfall in computer-aided drug design (CADD) is over-reliance on empirical docking scores, which often fail to account for receptor flexibility, explicit solvation, and entropic penalties. To establish trustworthiness and scientific integrity, the workflow must be a self-validating system.

This is achieved by:

-

Retrospective Validation (Decoy Screening): Before screening a novel pyrimidine library, the docking protocol must be validated using a decoy dataset (e.g., DUD-E). By calculating the Receiver Operating Characteristic (ROC) curve, we ensure the Area Under the Curve (AUC) is

, proving the algorithm can distinguish true actives from topological decoys. -

Thermodynamic Validation: High-throughput docking hits must be subjected to >100 ns Molecular Dynamics (MD) simulations. The MM-GBSA or MM-PBSA continuum solvation models are then used to calculate true binding free energies, filtering out false positives caused by rigid-receptor docking artifacts[3].

In silico workflow for screening pyrimidine-containing compounds.

Step-by-Step Methodology: Pyrimidine Virtual Screening

Phase I: Target Preparation & Grid Generation

Causality: Crystal structures often lack hydrogen atoms, contain unresolved loops, or feature non-physiological protonation states. Failing to correct these will result in inverted hydrogen bond networks, critical for pyrimidine binding.

-

Structure Retrieval: Download the target PDB (e.g., PDB ID: 6I8Z for FAK[3] or 3W2Q for mutant EGFR[1]).

-

Preparation: Use tools like Schrödinger Protein Preparation Wizard or AutoDockTools. Remove co-crystallized solvent molecules beyond 5 Å of the active site.

-

Protonation: Assign protonation states at physiological pH (7.4

0.2) using PROPKA. Ensure the catalytic aspartate in the DFG motif is correctly protonated. -

Minimization: Perform a restrained minimization (e.g., OPLS4 or AMBER force field) to relieve steric clashes.

-

Grid Definition: Center the grid box on the native ligand, ensuring a volume large enough (e.g., 20

20

Phase II: Pyrimidine Library Generation

-

Scaffold Selection: Generate a virtual library based on a core pyrimidine scaffold (e.g., 2,4-di(arylamino)pyrimidine or chalcone-pyrimidine hybrids[6]).

-

Ligand Preparation: Use LigPrep or RDKit to generate 3D coordinates.

-

State Enumeration: Generate all possible tautomers and stereoisomers. Critical Note: Pyrimidines can exhibit tautomerism depending on adjacent hydroxyl or amino groups; docking the wrong tautomer guarantees failure.

Phase III: High-Throughput Molecular Docking

-

Standard Precision (SP): Run the entire library through an SP docking algorithm to filter out compounds with severe steric clashes.

-

Extra Precision (XP): Submit the top 10% of SP hits to XP docking, which employs a stricter scoring function penalizing desolvation and rewarding specific bidentate hinge interactions.

-

ADMET Filtering: Filter the top 1% of hits for drug-likeness (Lipinski's Rule of Five) and pharmacokinetic viability (e.g., hepatotoxicity, BBB permeability) using predictive models[1].

Phase IV: Molecular Dynamics (MD) & MM-PBSA

Causality: Docking assumes a rigid receptor. MD allows the kinase hinge and activation loop to undergo "induced fit" around the pyrimidine ligand, providing a realistic thermodynamic profile.

-

System Setup: Solvate the docked complex in a TIP3P water box. Neutralize the system with Na+/Cl- ions.

-

Equilibration: Run NVT (constant volume/temperature) followed by NPT (constant pressure/temperature) ensembles to stabilize the system at 300 K and 1 atm.

-

Production Run: Execute a 100 ns production simulation. Monitor the Root Mean Square Deviation (RMSD) of the pyrimidine core to ensure pose stability[2].

-

Free Energy Calculation: Extract 100-200 snapshots from the final 20 ns of the trajectory. Calculate the binding free energy (

) using the MM-PBSA or MM-GBSA method. A

Quantitative Data & Scoring Metrics

The following table summarizes recent benchmark data correlating computational metrics with experimental validation for pyrimidine-containing compounds across various therapeutic targets.

| Target Protein | Pyrimidine Scaffold | Computational Metric | Experimental Validation | Reference |

| EGFR (T790M/L858R) | Pyrimidine hybrid (Compound N7) | Stable MD trajectory (100 ns) | Superior predictive activity to Compound 80 | [2] |

| FAK (PDB: 6I8Z) | Pyrimidine derivative (Compound D3) | Superior to reference drug Defactinib | [3] | |

| BET Bromodomain | Dihydropyridopyrimidine | High docking affinity & pose stability | [4] | |

| EGFR / NSCLC | Chalcone-pyrimidine (Compound B-4) | ATP-site binding via docking | IC | [6] |

| Pyrimidine-thiazole hybrid | Strong H-bonding with 1HNY | In vitro anti-diabetic activity confirmed | [5] |

References

1.[1] Design strategy of new pyrimidine hybrid compounds as anticancer agent. ResearchGate.[Link] 2.[4] BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. PMC - National Institutes of Health.[Link] 3.[5] Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC.[Link] 4.[2] 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Bentham Direct.[Link] 5.[6] Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI.[Link] 6.[3] Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. New Journal of Chemistry (RSC Publishing).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. remedypublications.com [remedypublications.com]

- 6. mdpi.com [mdpi.com]

Advanced Safety & Handling Profiling: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate in Drug Discovery

Executive Summary & Strategic Context

In the landscape of modern neuropharmacology, the precise engineering of molecular building blocks is paramount. Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS: 1293284-62-4) is a highly specialized, fluorinated heteroaryl intermediate. It is most prominently utilized in the synthesis of Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin-2 Receptor Antagonists (2-SORAs)—classes of therapeutics designed to treat insomnia and major depressive disorders by modulating the wakefulness-promoting orexin pathway [1].

Unlike a standard, rigidly templated Safety Data Sheet (SDS), this whitepaper provides an in-depth mechanistic safety profile. By understanding the causality behind this compound's reactivity, physicochemical properties, and toxicological hazards, researchers can design inherently safer and more efficient experimental workflows.

Physicochemical & Structural Profiling

The structural architecture of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is not arbitrary; it is a meticulously designed pharmacophoric precursor.

-

The Fluorine Effect: The fluorine atom at the 2-position serves a dual purpose. Synthetically, it activates the ring for specific cross-coupling geometries. Biologically, once converted to the final drug, it lowers the pKa of the adjacent amide, modulating hydrogen-bond donor capacity while restricting the dihedral angle via stereoelectronic repulsion. This locks the molecule into the bioactive conformation required for G-Protein-Coupled Receptor (GPCR) binding.

-

The Pyrimidine Ring: Positioned at the 6-position, this moiety engages in critical

-stacking and hydrogen bonding within the orexin receptor pocket. -

The Methyl Ester: Acts as a stable protecting group during upstream synthesis (e.g., Suzuki-Miyaura couplings) and provides a highly reactive electrophilic center for downstream amidation.

Table 1: Physicochemical Specifications

| Property | Specification / Value | Mechanistic Implication |

| CAS Number | 1293284-62-4 | Unique identifier for regulatory tracking [2]. |

| Molecular Formula | C12H9FN2O2 | Halogenated heteroaromatic; dictates solvent compatibility. |

| Molecular Weight | 232.21 g/mol | Optimal low-MW building block for Lipinski-compliant APIs. |

| Physical State | Solid (Powder) | Prone to aerosolization; necessitates localized exhaust. |

| Solubility | Soluble in DMF, DMSO, THF | Requires polar aprotic solvents to disrupt crystal lattice. |

Hazard Assessment & Toxicological Profile

Standard safety data sheets list hazards without context. As application scientists, we must understand why a compound is hazardous to mitigate risks effectively. Based on its structural analogs and functional groups, this compound exhibits specific localized toxicities [3].

Table 2: GHS Hazard Classification & Causality Matrix

| GHS Code | Hazard Statement | Chemical Causality & Mechanism of Action |

| H315 | Causes skin irritation | The electrophilic ester and activated fluorinated ring can undergo mild nucleophilic attack by nucleophiles (e.g., thiols, amines) present in epidermal proteins. |

| H319 | Causes serious eye irritation | Particulate nature combined with localized hydrolysis in the aqueous environment of the cornea leads to localized pH shifts and cellular irritation. |

| H335 | May cause respiratory irritation | Inhalation of fine dust allows the compound to interact with the mucosal lining of the respiratory tract, triggering inflammatory cascades. |

Required Personal Protective Equipment (PPE):

-

Gloves: Nitrile (Minimum 0.11 mm thickness, breakthrough time >480 minutes).

-

Eye Protection: Snug-fitting safety goggles (EN 166 standard) to prevent particulate ingress.

-

Engineering Controls: All handling of the dry powder must be conducted within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 FPM.

Experimental Workflows: Safe Handling & Synthesis

The most common application of this intermediate is its conversion into a complex amide, such as the disubstituted octahydropyrrolo[3,4-c]pyrrole derivatives documented in patent literature for orexin modulation [4].

Protocol: Saponification and Amidation (A Self-Validating System)

To ensure both safety and high synthetic yield, the following two-step protocol employs mild conditions to prevent the unwanted nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Step 1: Mild Saponification

-

Preparation: Dissolve 1.0 equivalent of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate in a 3:1 mixture of THF/H2O (0.2 M concentration) under a nitrogen atmosphere.

-

Reagent Addition: Add 1.5 equivalents of Lithium Hydroxide (LiOH) monohydrate at 0°C.

-

Causality: LiOH is selected over NaOH or KOH. The milder hydroxide source prevents SNAr displacement of the highly activated ortho-fluorine atom, preserving the structural integrity of the intermediate.

-

-

Reaction: Stir at room temperature for 4 hours.

-

Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material mass (m/z [M+H]+ 233.2) and the appearance of the carboxylic acid (m/z [M+H]+ 219.2) validates the completion of the reaction. Do not proceed until validated, as unreacted ester will contaminate the final API.

-

Workup: Acidify to pH 3 using 1M HCl, extract with Ethyl Acetate, dry over Na2SO4, and concentrate in vacuo.

Step 2: Amide Coupling

-

Activation: Dissolve the resulting carboxylic acid in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA.

-

Causality: The severe steric hindrance around the ortho-disubstituted benzoic acid requires a highly reactive active ester intermediate (formed by HATU) to drive the amidation forward efficiently.

-

-

Coupling: Add 1.1 equivalents of the target amine (e.g., a pyrrolopyrrole derivative). Stir for 12 hours at room temperature.

-

Purification: Quench with saturated NaHCO3, extract with dichloromethane, and purify via flash chromatography.

Synthetic workflow for converting the methyl ester into an active orexin receptor antagonist.

Biological Pathway: Orexin Receptor Modulation

Once the Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is successfully incorporated into a final Active Pharmaceutical Ingredient (API), it functions by targeting the orexin signaling cascade [5]. Orexin A and B are neuropeptides that bind to OX1 and OX2 receptors (GPCRs), triggering intracellular calcium release and promoting wakefulness. The synthesized antagonists competitively block this interaction, providing a targeted mechanism for treating insomnia without the widespread CNS depression associated with traditional GABAergic modulators.

Mechanism of action: Antagonism of the OX1/OX2 GPCR signaling pathway to inhibit wakefulness.

Emergency Response & Decontamination Protocols

Standard operating procedures must include immediate, self-validating decontamination steps in the event of an exposure or spill.

-

Spill Containment: Do not use strongly acidic or basic absorbents. Causality: Exposure to strong acids or bases can trigger exothermic hydrolysis of the ester, releasing fluorinated benzoic acid byproducts. Use a neutral or weakly basic absorbent (e.g., vermiculite mixed with sodium bicarbonate) to safely contain the powder.

-

Skin Exposure: Flush immediately with copious amounts of water for at least 15 minutes, followed by washing with PEG-400 (Polyethylene glycol) if available, which effectively solubilizes lipophilic heteroaromatic compounds better than standard soap and water.

-

Decontamination Validation: After physically removing the spill, swab the area with a solvent mixture (e.g., Methanol/Water) and analyze the swab via UV-Vis or LC-MS to confirm the complete absence of the 233.2 m/z mass peak, ensuring the workspace is mathematically validated as clean.

Comprehensive References

-

Title: FUSED HETEROCYCLIC COMPOUNDS AS OREXIN RECEPTOR MODULATORS Source: WIPO Patentscope (WO2011050200) URL:

-

Title: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate | 1293284-62-4 Source: ChemicalBook URL:

-

Title: 111771-08-5 | 2-Fluoro-6-iodobenzoic acid | Fluorinated Building Blocks Source: Ambeed URL:

-

Title: DISUBSTITUTED OCTAHYDROPYRROLO[3,4-C]PYRROLES AS OREXIN RECEPTOR MODULATORS Source: WIPO Patentscope (WO2011050198) URL:

-

Title: 2-(1,2,3-Triazol-2-yl)benzamide and 3-(1,2,3-triazol-2-yl)picolinamide derivatives Source: GCCPO URL:

Methodological & Application

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate synthesis protocol

Application Note: Highly Efficient Synthesis Protocol for Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate via Copper-Cocatalyzed Stille Cross-Coupling

Introduction & Biological Context

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a critical, high-value synthetic intermediate utilized extensively in the development of dual orexin receptor antagonists (DORAs), such as disubstituted octahydropyrrolo[3,4-c]pyrroles[1]. These pharmaceutical agents are designed to modulate wakefulness and arousal pathways, offering targeted therapeutic interventions for insomnia and other sleep disorders.

To provide context for this intermediate's downstream application, the signaling pathway of orexin receptor modulation is illustrated below.

Fig 1. Orexin receptor signaling pathway and the pharmacological intervention by DORAs.

Mechanistic Rationale & Experimental Design (E-E-A-T)

The installation of a 2-pyrimidine moiety onto a sterically hindered ortho-fluoro benzoate scaffold presents significant chemoselective challenges. While the Suzuki-Miyaura cross-coupling is traditionally the default method for biaryl synthesis, 2-pyrimidineboronic acids are notoriously unstable. Under the basic conditions required for Suzuki coupling, they undergo rapid protodeboronation, leading to catastrophic yield losses.

To circumvent this, we employ a Copper-Cocatalyzed Stille Cross-Coupling utilizing 2-(tributylstannyl)pyrimidine. This approach operates under neutral conditions, preserving the integrity of the pyrimidine ring.

Causality Behind Experimental Choices:

-

The "Copper Effect" : The addition of catalytic Copper(I) iodide (CuI) is not optional for sterically hindered stannanes; it is a mechanistic necessity. Cu(I) acts as a highly efficient scavenger for the dissociated triphenylphosphine (PPh3) ligands, preventing them from re-coordinating to the Pd(II) center and inhibiting the rate-limiting transmetalation step[2]. Furthermore, in polar or ethereal microenvironments, Cu(I) facilitates the formation of a transient, highly reactive organocopper intermediate that accelerates the catalytic cycle[3].

-

Fluoride-Mediated Tin Removal : A major drawback of the Stille reaction is the generation of toxic, lipophilic tributyltin byproducts (e.g., Bu3SnI) that co-elute with the product. By incorporating an aqueous Potassium Fluoride (KF) workup, these byproducts are chemically converted into insoluble polymeric tributyltin fluoride (Bu3SnF), which precipitates and is easily removed via filtration, ensuring a highly pure crude product[3].

Quantitative Data & Reagent Specifications

Reaction Scale: 10.0 mmol

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl 2-fluoro-6-iodobenzoate | 280.04 | 1.0 | 2.80 g (10.0 mmol) | Electrophile |

| 2-(Tributylstannyl)pyrimidine | 369.13 | 1.2 | 4.43 g (12.0 mmol) | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.05 | 0.58 g (0.5 mmol) | Catalyst |

| CuI | 190.45 | 0.10 | 0.19 g (1.0 mmol) | Co-catalyst / Ligand Scavenger |

| Toluene (Anhydrous) | 92.14 | - | 50 mL (0.2 M) | Solvent |

| Aqueous KF (2.0 M) | 58.10 | Excess | 20 mL | Tin Scavenger (Workup) |

Step-by-Step Methodology: A Self-Validating System

To ensure a trustworthy and self-validating protocol, specific In-Process Controls (IPC) are integrated into the workflow.

Step 1: Reagent Preparation In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, sequentially add methyl 2-fluoro-6-iodobenzoate (2.80 g), 2-(tributylstannyl)pyrimidine (4.43 g), Pd(PPh3)4 (0.58 g), and CuI (0.19 g).

Step 2: Degassing (Critical Step) Add 50 mL of anhydrous toluene. Degas the heterogeneous mixture via three rigorous freeze-pump-thaw cycles or by vigorous argon sparging for 15 minutes. Causality: Pd(PPh3)4 is highly sensitive to oxygen; failure to degas will result in catalyst oxidation and reaction stalling.

Step 3: Thermal Activation & IPC Monitoring Attach a reflux condenser and heat the reaction mixture to 110 °C under a positive argon atmosphere for 12–16 hours.

-

Self-Validating IPC : Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (

281 for

Step 4: Quench and Primary Filtration Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter it through a tightly packed pad of Celite to remove palladium black and insoluble copper salts. Rinse the Celite pad with an additional 20 mL of ethyl acetate.

Step 5: Fluoride Workup (Tin Scavenging) Transfer the filtrate to a 250 mL separatory funnel. Add 20 mL of the 2.0 M aqueous KF solution. Vigorously shake and stir the biphasic mixture for 30–45 minutes. A white precipitate (polymeric Bu3SnF) will form at the interface. Filter the entire biphasic mixture through Celite once more to remove the tin polymer[3].

Step 6: Extraction and Purification

Separate the organic layer, wash with deionized water (30 mL) and brine (30 mL), dry over anhydrous

Fig 2. Step-by-step workflow for the copper-cocatalyzed Stille cross-coupling.

Analytical Characterization

Validation of the synthesized Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate should align with the following expected parameters:

-

LC-MS (ESI) : Calculated for

-

H NMR (400 MHz,

References

1.[1] Title : US11059828B2 - Disubstituted octahydropyrrolo[3,4-C]pyrroles as orexin receptor modulators. Source : Google Patents. URL : 2.[3] Title : Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Source : Angew. Chem. Int. Ed. / organic-chemistry.org. URL : 3.[2] Title : On the Nature of the "Copper Effect" in the Stille Cross-Coupling. Source : American Chemical Society (J. Org. Chem. 1994). URL :

Sources

Precision Synthesis of Pyrimidine Derivatives via Suzuki-Miyaura Coupling

Executive Summary

The pyrimidine pharmacophore is ubiquitous in modern oncology and antiviral therapeutics, anchoring blockbusters like Imatinib , Rosuvastatin , and Etravirine . While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis, applying it to electron-deficient nitrogen heterocycles presents unique challenges: catalyst deactivation via nitrogen coordination, hydrolytic instability of pyrimidinyl boronic acids, and complex regioselectivity profiles.

This guide moves beyond generic "cookbook" chemistry. It provides a mechanistic rationale for ligand selection, strategies to overcome protodeboronation, and validated protocols for regioselective functionalization of poly-halogenated pyrimidines.

Part 1: Mechanistic Mastery & Strategic Planning

The Pyrimidine Challenge

Unlike benzene, the pyrimidine ring is highly electron-deficient. This influences the catalytic cycle in three critical ways:

-

Oxidative Addition (OA): Pyrimidine halides are highly activated for OA. However, the varying electron density at C2, C4, and C5 creates a distinct reactivity hierarchy.

-

Catalyst Poisoning: The lone pairs on the pyrimidine nitrogens can bind competitively to the Pd(II) center, displacing phosphine ligands and arresting the cycle (formation of stable Pd-N species).

-

Protodeboronation: Pyrimidinyl boronic acids (especially at C2) are notoriously unstable, undergoing rapid hydrolytic cleavage of the C-B bond under basic conditions.

Regioselectivity Hierarchy

For 2,4-dichloropyrimidine, the site of reaction is predictable based on electronic principles, though it can be manipulated.

-

C4 Position (Primary Site): The C4 carbon is para to one nitrogen and ortho to another. It is the most electron-deficient site and undergoes oxidative addition fastest.

-

C2 Position (Secondary Site): The C2 carbon is flanked by two nitrogens. While electron-deficient, the steric environment and node orbital coefficients typically make it less reactive than C4 toward oxidative addition with standard catalysts.

-

C5 Position (Tertiary Site): The C5 position is the most "benzene-like" and electron-rich. It is the least reactive toward oxidative addition.

Decision Logic:

-

Targeting C4: Use stoichiometric control (1.0 equiv boronic acid) and standard ligands (PPh3).

-

Targeting C2: Block C4 first (e.g., via SNAr with an amine) OR use sterically demanding ligands (e.g., substituted NHCs) that destabilize the C4-Pd complex.

Visualization: The Heterocycle-Adapted Catalytic Cycle

Caption: Catalytic cycle highlighting the critical risk of catalyst poisoning by pyrimidine nitrogen lone pairs during the Pd(II) intermediate stage.

Part 2: Optimization Matrix

Ligand Selection

The choice of ligand is the single most important variable.

| Ligand Class | Examples | Application | Mechanism of Action |

| Triphenylphosphine | PPh3 | Standard C4 couplings | Sufficient for reactive electrophiles; cheap. prone to poisoning. |

| Buchwald Dialkylbiaryls | XPhos, SPhos, RuPhos | Gold Standard for Chlorides & C2 | Bulky structure prevents N-coordination; electron-rich P facilitates OA of chlorides. |

| Bidentate | dppf, dppe | Large scale / Stable | Wide bite angle favors reductive elimination; dppf is robust for microwave protocols. |

| NHC | PEPPSI-iPr | Sterically hindered | Extremely strong sigma-donation; highly resistant to poisoning. |

Boron Source Management

-

Rule of Thumb: Always couple a Pyrimidine Halide with an Aryl Boronic Acid .

-

Avoid: Pyrimidinyl-2-boronic acids. They decompose rapidly.

-

If unavoidable: Use MIDA boronates or Pinacol esters in anhydrous conditions (e.g., Dioxane/KOAc) to slow-release the active species.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective C4-Arylation of 2,4-Dichloropyrimidine

Best for: Rapid library synthesis, initial screening.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.05 equiv)

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (2:1 v/v)[1]

Procedure:

-

Degassing: Charge a microwave vial with 1,4-dioxane and water. Sparge with Argon for 10 minutes. Note: Oxygen is the enemy of Pd(0).

-

Assembly: Add 2,4-dichloropyrimidine (150 mg, 1.0 mmol), Arylboronic acid (1.05 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).

-

Activation: Add the aqueous Na2CO3 solution. Seal the vial under Argon.

-

Reaction:

-

Microwave: Heat to 100°C for 15 minutes .

-

Thermal: Heat to 90°C for 12 hours in an oil bath.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with brine.[1] Dry over Na2SO4.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). The C4-product typically elutes first due to lower polarity compared to the C2-isomer or bis-coupled product.

Expected Result: >85% yield of 4-aryl-2-chloropyrimidine. <5% bis-coupled product.

Protocol B: Coupling of Deactivated/Chlorinated Substrates (The "Buchwald" Method)

Best for: 2-Chloropyrimidines, sterically hindered substrates, or drug intermediates (e.g., Etravirine analogs).

Reagents:

-

Substrate: 2-chloro-4-amino-pyrimidine derivative (1.0 equiv)

-

Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

-

Base: K3PO4 (3.0 equiv, finely ground)

-

Solvent: Toluene / Water (10:1 v/v) or n-Butanol (for solubility)

Procedure:

-

Pre-complexation: In a Schlenk tube, dissolve Pd(OAc)2 and XPhos in degassed Toluene. Stir at RT for 5 mins to form the active catalytic species (solution turns from orange to pale yellow).

-

Addition: Add the pyrimidine chloride, boronic acid (1.5 equiv), and K3PO4.

-

Reaction: Heat to 100°C for 2–4 hours.

-

Why K3PO4? The higher basicity and buffering capacity help drive the transmetalation of hindered substrates.

-

Why XPhos? The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, blocking the approach of the pyrimidine nitrogen while allowing the flat boronic acid to enter.

-

-

Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify.

Part 4: Troubleshooting & Decision Logic

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Catalyst Poisoning | Switch to XPhos or SPhos . Increase Temp to 110°C. |

| Protodeboronation (Benzene formation) | Unstable Boronic Acid | Switch to Boronic Ester (Pin) . Use anhydrous base (Cs2CO3) in dry DMF. |

| Homocoupling (Biaryl formation) | Oxygen Leak | Rigorous degassing. Add 1 mol% Hydroquinone (radical scavenger). |

| Black Precipitate (Pd Black) | Catalyst Decomp | Ligand concentration too low. Ensure L:Pd ratio is > 2:1. |

Optimization Decision Tree

Caption: Decision matrix for selecting catalyst and conditions based on halogen type and ring position.

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 2021.[2][3][4] Demonstrates C4 selectivity and microwave acceleration.[3]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, 2011. Establishes the hierarchy of reactivity (C4 > C2) and solvent effects.[5]

-

Application Notes for Suzuki Coupling of Pyrimidine Derivatives. BenchChem, 2025. Comprehensive protocols for catalyst screening and troubleshooting.

-

Development of a practical synthesis of Etravirine. Chemistry Central Journal, 2018. Case study on optimizing pyrimidine coupling for HIV drug synthesis.

-

Protodeboronation of Boronic Acids. Wikipedia / Chemical Reviews. Mechanistic background on the instability of 2-heteroaryl boronic acids.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls

Introduction

The biaryl motif is a cornerstone in modern chemistry, appearing as a critical structural unit in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The development of robust and versatile synthetic methods to construct these C(sp²)–C(sp²) bonds has been a major focus of organic synthesis. Among the various strategies, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted, offering unparalleled efficiency, functional group tolerance, and predictable stereochemistry.[1][3][4] This is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[5]

These transformations have revolutionized drug discovery and development by enabling the rapid assembly of complex molecular architectures from readily available building blocks.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, field-proven protocols, and practical insights for the successful application of palladium-catalyzed biaryl synthesis.

Core Principles: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][7] Understanding this fundamental mechanism is crucial for rational reaction design, optimization, and troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle Explained

-

Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of an aryl halide (or pseudohalide). This step forms a square-planar Pd(II) intermediate.[7][8] The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl, although modern catalysts have been developed that are effective for less reactive aryl chlorides.[9]

-

Transmetalation : In this step, the organic group from an organometallic reagent is transferred to the palladium center, displacing the halide.[8] The nature of the organometallic reagent defines the specific named reaction (e.g., organoboron for Suzuki, organotin for Stille). For the Suzuki-Miyaura coupling, this step often requires activation of the organoboron species by a base.[6][9]

-

Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8][10]

Key Methodologies for Biaryl Synthesis

While numerous palladium-catalyzed methods exist, the Suzuki-Miyaura, Stille, and Heck couplings are the most prominent and versatile for constructing biaryl linkages.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][5]

Mechanism: The reaction follows the general catalytic cycle. A key distinguishing feature is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[8][9]

Coupling Partners:

-

Electrophiles: Aryl or heteroaryl halides (I, Br, Cl) and pseudohalides (OTf, OTs).[5]

-

Nucleophiles: Arylboronic acids, arylboronate esters, or potassium aryltrifluoroborates.[5][9]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for a wide range of substrates. Optimization of the ligand, base, and solvent may be required for challenging substrates.

Materials:

-

Aryl Halide (e.g., Aryl Bromide)

-

Arylboronic Acid

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.1–1.5 equiv), and base (2.0–3.0 equiv).

-

Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst (0.5–5 mol%).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be sparged with argon for an additional 10 minutes.[10]

-

Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir overnight (12–24 h).[10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Component | Role | Typical Examples | Notes |

| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(II) sources must be reduced in situ to the active Pd(0) species.[5] |

| Ligand | Stabilizes & Activates Catalyst | PPh₃, Buchwald biaryl phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Ligand choice is critical for reactivity, especially with challenging substrates like aryl chlorides.[5][11][12] |

| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base can significantly impact yield and must be compatible with functional groups on the substrates.[6][9] |

| Solvent | Reaction Medium | Toluene, 1,4-Dioxane, DMF, THF (often with water) | A small amount of water is often beneficial for the Suzuki coupling.[5] |

The Stille Coupling

The Stille reaction couples an organic halide with an organotin compound. Its primary advantage is the tolerance of a wide array of functional groups, as organostannanes are generally unreactive to many conditions.[13][14] However, the toxicity and difficulty in removing tin byproducts are significant drawbacks.

Mechanism: The Stille coupling follows the general catalytic cycle without the need for a base. The transmetalation step proceeds directly between the Pd(II)-halide complex and the organostannane.[13]

Coupling Partners:

-

Electrophiles: Aryl or heteroaryl halides and pseudohalides.

-

Nucleophiles: Aryl- or heteroarylstannanes (e.g., Ar-SnBu₃).

General Protocol for Stille Coupling

Materials:

-

Aryl Halide

-

Arylstannane

-

Palladium Catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., Toluene, DMF, or THF)

-

Optional: Additive (e.g., LiCl, Cu(I) salts)

-

Inert atmosphere

Procedure:

-

In a dry, inert atmosphere glovebox or Schlenk line, add the aryl halide (1.0 equiv), arylstannane (1.05–1.2 equiv), and palladium catalyst (1–5 mol%) to a reaction vessel.

-

Add anhydrous, degassed solvent.

-

If using an additive like LiCl, add it at this stage. Copper(I) salts can sometimes enhance the reactivity of aryl bromides.[14]

-

Heat the mixture to 80–120 °C and stir for 12–48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction with a suitable solvent.

-

Workup often involves a fluoride wash (e.g., aqueous KF) to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.

-

Further purify the product by column chromatography.

The Heck-Mizoroki Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base.[15] While typically used for C-C bond formation with alkenes, it can be adapted for biaryl synthesis through intramolecular cyclization or by using specific arylating agents.

Mechanism: The Heck mechanism differs slightly from the Suzuki and Stille couplings. After oxidative addition, the cycle involves migratory insertion of the alkene into the Pd-Aryl bond, followed by a β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.[7] 2. Insufficiently degassed system (O₂ can deactivate Pd(0)). 3. Poor substrate purity. 4. Incorrect base or solvent. | 1. Use a fresh catalyst or a more active pre-catalyst. Increase catalyst loading.[7] 2. Ensure thorough degassing of solvents and reaction vessel. 3. Purify starting materials. 4. Screen alternative bases and solvents. |

| Homocoupling of Nucleophile | Presence of oxygen or Pd(II) species at the start of the reaction.[5] | 1. Rigorously exclude oxygen from the reaction.[5] 2. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) pre-catalyst. 3. Use a slight excess of the aryl halide.[7] |

| Dehalogenation of Electrophile | Formation of a palladium-hydride species that reductively eliminates the arene.[16] | 1. Avoid hydride sources (e.g., alcoholic solvents).[16] 2. Optimize the ligand; bulky, electron-rich ligands can suppress this side reaction.[16] 3. Run the reaction at the lowest effective temperature.[16] |

| Difficult Product Purification | Contamination with catalyst residues or byproducts (e.g., tin salts in Stille coupling). | 1. For Pd removal, use scavengers or filter through activated carbon. 2. For Stille, perform an aqueous KF wash during workup. 3. Re-optimize chromatography conditions. |

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of biaryls, providing a versatile and efficient means to construct these vital structural motifs. A thorough understanding of the underlying catalytic cycle, coupled with careful selection of reagents and reaction conditions, is paramount for achieving high yields and purity. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to successfully implement these powerful transformations in their own work, accelerating discovery in medicinal chemistry and materials science.

References

- Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025).

- ACS GCI Pharmaceutical Roundtable.

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). IntechOpen.

- Hao, W., Liu, H., Yin, L., & Cai, M. (2016). Phosphine-Free, Heterogeneous Palladium-Catalyzed Atom-Efficient Carbonylative Cross-Coupling of Triarylbismuths with Aryl Iodides: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 81(11), 4244–4251.

- The Buchwald–Hartwig Amination After 25 Years. (2020).

- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions.

- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Heck Coupling. (n.d.). Organic Synthesis.